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molecular formula C9H10FN3OS B2657754 2-(2-fluorobenzoyl)-N-methyl-1-hydrazinecarbothioamide CAS No. 116850-73-8

2-(2-fluorobenzoyl)-N-methyl-1-hydrazinecarbothioamide

Cat. No. B2657754
M. Wt: 227.26
InChI Key: QUNMAWSUCYXCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05158968

Procedure details

To a stirred room temperature solution of 4-methylthiosemicarbazide (10.5 g, 1.00×10-1 mole) and pyridine (250 ml), 2-fluorobenzoyl chloride (11.9 ml, 1.00×10-1 mole) was added dropwise. After stirring overnight at room temperature the excess pyridine was evaporated at reduced pressure first on a rotary evaporator and then at high vacuum. This afforded a mixture of the desired product and pyridine hydrochloride which is used without further purification in the subsequent cyclization step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
11.9 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[S:6])[NH:4][NH2:5].[F:7][C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10](Cl)=[O:11].Cl.N1C=CC=CC=1>N1C=CC=CC=1>[F:7][C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([NH:5][NH:4][C:3]([NH:2][CH3:1])=[S:6])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
CNC(NN)=S
Name
Quantity
11.9 mL
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated at reduced pressure first on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
This afforded

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)NNC(=S)NC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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